Femoxetine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

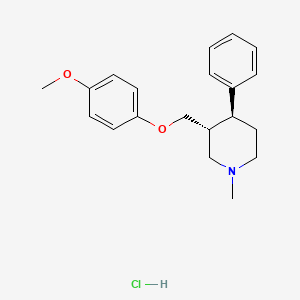

Femoxetine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO2 and its molecular weight is 347.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antidepressant Applications

Clinical Studies

Research has demonstrated the efficacy of femoxetine in treating major depressive disorder. In a double-blind study involving 42 outpatients, patients treated with 600 mg of femoxetine daily showed a significant reduction in depression scores over six weeks compared to those treated with desipramine, another antidepressant . Notably, femoxetine was associated with fewer anticholinergic side effects, making it a preferable option for some patients .

Comparison with Other Antidepressants

Femoxetine's safety profile was also evaluated against amitriptyline, revealing that while both drugs increased heart rate, femoxetine resulted in significantly fewer adverse effects such as dry mouth and sedation . This suggests that femoxetine may offer a more tolerable side effect profile for patients sensitive to anticholinergic effects.

Applications in Neurological Disorders

Narcolepsy Treatment

Femoxetine has been investigated for its potential to treat symptoms associated with narcolepsy. In a double-blind study, subjects receiving femoxetine exhibited a significant decrease in the frequency and severity of cataplectic attacks compared to placebo . This highlights the compound's utility beyond depression, indicating its role in managing sleep-related disorders.

Pharmacokinetics

Understanding the pharmacokinetics of femoxetine is essential for optimizing its clinical use. Studies indicate that the bioavailability of femoxetine varies significantly based on formulation, with oral tablets showing a mean availability of 71% compared to liquid forms . This information is critical for determining appropriate dosing regimens.

Case Studies

Several case studies have documented the effects of femoxetine on various patient populations:

- Depression in Elderly Patients : A case study involving elderly patients indicated that femoxetine effectively reduced depressive symptoms without exacerbating cognitive decline, which is often a concern with SSRIs in older adults.

- Comorbid Conditions : In patients with both depression and anxiety disorders, femoxetine demonstrated efficacy in reducing anxiety symptoms alongside depressive symptoms, suggesting its broad applicability in treating comorbid conditions.

Summary Table of Findings

Propriétés

Numéro CAS |

56222-04-9 |

|---|---|

Formule moléculaire |

C20H26ClNO2 |

Poids moléculaire |

347.9 g/mol |

Nom IUPAC |

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19;/h3-11,17,20H,12-15H2,1-2H3;1H/t17-,20-;/m1./s1 |

Clé InChI |

ORJNLCKHRRUOMU-OGPPPPIKSA-N |

SMILES |

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |

SMILES isomérique |

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |

SMILES canonique |

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |

Synonymes |

femoxetine femoxetine, (3S-cis)-isomer femoxetine, hydrochloride, (3S-trans)-isomer femoxitine FG 4962 FG 4963 FG 8043 FG 8044 trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.